molecular formula C17H18N2O2S B14295174 Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl- CAS No. 114364-72-6

Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-

Cat. No.: B14295174
CAS No.: 114364-72-6
M. Wt: 314.4 g/mol
InChI Key: GTJUZWWZYAJRTE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl- is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to an ethylamine group bearing a 1H-indol-1-yl moiety. The indole group, a bicyclic aromatic heterocycle, is substituted at the 1-position, distinguishing it from other indole derivatives (e.g., 3-yl substituents in ).

Properties

CAS No.

114364-72-6

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-14-6-8-16(9-7-14)22(20,21)18-11-13-19-12-10-15-4-2-3-5-17(15)19/h2-10,12,18H,11,13H2,1H3

InChI Key

GTJUZWWZYAJRTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole with 2-bromoethyl-4-methylbenzenesulfonamide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among benzenesulfonamide derivatives include:

  • Substituents on the benzene ring : Methyl (target compound), chloro (), methoxy (), nitro (), or trifluoromethyl ().
  • Indole substitution : Position (1-yl vs. 3-yl) and additional groups (e.g., 5-chloro, 6-bromo).
  • N-alkyl/aryl modifications : Ethyl chains with indole, phenethyl, or pentynyl groups.

Table 1: Comparison of Molecular Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₇H₁₇N₂O₂S* ~323.4 4-methyl, indol-1-yl -
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methoxy- (876891-37-1) C₁₇H₁₇ClN₂O₃S 364.85 4-methoxy, 5-chloro-indol-3-yl
N-[2-(6-bromo-1H-indol-3-yl)ethyl]-N-methyl-4-nitro- (847549-17-1) C₁₇H₁₆BrN₃O₄S 438.30 4-nitro, 6-bromo-indol-3-yl, N-methyl
N-(4-chlorophenethyl)-4-methyl- (141666-91-3) C₁₅H₁₆ClNO₂S 309.81 4-methyl, 4-chloro-phenethyl
N-(5-chloro-1-pentynyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl- (849092-82-6) C₂₂H₂₃ClN₂O₂S 414.96 4-methyl, indol-3-yl, pentynyl

*Estimated based on structural similarity; exact data unavailable in evidence.

  • Electron-withdrawing groups (e.g., nitro, chloro) increase polarity and may enhance metabolic stability but reduce membrane permeability.
  • Bulkier substituents (e.g., pentynyl in ) could hinder target binding or alter pharmacokinetics.
  • Indole position : 1-yl substitution (target) vs. 3-yl () may influence interactions with indole-binding receptors (e.g., serotonin receptors).
Antihyperglycemic Activity
  • Isoindoline-1,3-dione derivatives with sulfonamide moieties (e.g., VIIo, VIIp in ) showed 44–52% serum glucose reduction in rodent models, comparable to gliclazide (51%) . These compounds feature aryl sulfonylurea groups, suggesting a mechanism involving ATP-sensitive potassium channels.
Structural Implications for Activity
  • Indole as a bioisostere : Indole-containing sulfonamides may mimic tryptophan or serotonin in biological systems. For example, 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-benzenesulfonamide () could interact with neurotransmitter receptors.

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